molecular formula C12H14ClN3O3 B1272794 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 101970-40-5

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No. B1272794
M. Wt: 283.71 g/mol
InChI Key: OFCJTLZYBAMNSC-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14ClN3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine, can involve various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is an acetyl group (CH3CO-) and a 2-chloro-4-nitrophenyl group .

Scientific Research Applications

Anticancer Potential

  • Piperazine-derived molecules, including variants like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have demonstrated significant anticancer activities. A study by Demirağ et al. (2022) explored the structure of this molecule and its interaction with DNA, predicting strong anti-tumor effects based on molecular docking studies and DNA binding affinity (Demirağ et al., 2022).

Synthesis and Pharmaceutical Applications

  • Xu Zheng (2005) and Jiang Da-feng (2010) have explored the synthetic technology of similar compounds like 1-acetyl-4-(4-hydroxyphenyl)piperazine, an important intermediate in the production of antifungal drug ketoconazole, suggesting its potential for commercial production (Xu Zheng, 2005); (Jiang Da-feng, 2010).

Antibacterial and Antifungal Efficacy

  • Novel piperazine derivatives have shown potent antibacterial and antifungal properties. Mekky and Sanad (2020) synthesized 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, exhibiting significant efficacy against bacterial strains like E. coli and S. aureus, as well as biofilm inhibition activities (Mekky & Sanad, 2020).

Antihelminthic Effect Enhancement

  • Modifications of related compounds, like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been explored to enhance their antihelminthic effects. Galkina et al. (2014) investigated the formation of water-soluble ammonium salts while retaining pharmacophoric groups, showing potential in improving biological effects (Galkina et al., 2014).

Potential in Cancer Treatment

  • Piperazine derivatives have been synthesized and evaluated for their potential in treating cancer. Khanam et al. (2018) studied piperazine scaffolds combined with 2-azetidinone derivatives, observing their anti-proliferative properties and apoptosis induction in cervical cancer cells (Khanam et al., 2018).

Anticonvulsant Activity

  • Preliminary studies on some 1,4-substituted piperazine derivatives by Marona et al. (2009) indicated moderate anticonvulsant activity, suggesting a potential area for further research in neuropharmacology (Marona et al., 2009).

properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCJTLZYBAMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387358
Record name 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

CAS RN

101970-40-5
Record name 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-1-fluoro-4-nitrobenzene (10 g, 57 mmol) and 1-acetylpiperazine (14.6 g, 114 mmol) were heated neat at 55° C. for 1 h. Then the reaction mixture was allowed to cool down to room temperature. The viscous orange solution was diluted with EtOAc and water. The organics were washed with water (3 times), brine, dried and evaporation of the solvent gave an orange oil which was triturated with isohexane. After evaporation of solvent the title compound was obtained as a yellow solid which was dried overnight in vac oven at 50° C. (15.68 g, 97%). It was used without further purification. NMR (400 MHz) 2.03 (d, 3H), 3.18 (dt, 4H), 3.62 (m, 4H), 7.30 (d, 1H), 8.17 (dd, 1H), 8.26 (d, 1H); m/z 284-286.
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